molecular formula C8H14N4O B13522983 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanamide

2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanamide

Cat. No.: B13522983
M. Wt: 182.22 g/mol
InChI Key: MUQJDLMGXXCTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position and a propanamide side chain. Pyrazole derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antimicrobial properties, and CNS modulation .

Synthetic routes for analogous pyrazole-containing compounds often involve cyclocondensation reactions or functional group transformations. For example, pyrazole intermediates in related molecules (e.g., pyran derivatives) are synthesized via reflux with malononitrile or ethyl cyanoacetate in dioxane . Structural characterization of such compounds typically employs crystallography tools like SHELX, a widely used software suite for small-molecule refinement .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-amino-3-(1-ethylpyrazol-4-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-2-12-5-6(4-11-12)3-7(9)8(10)13/h4-5,7H,2-3,9H2,1H3,(H2,10,13)

InChI Key

MUQJDLMGXXCTSM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC(C(=O)N)N

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Scientific Research Applications of 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanamide

    This compound is a heterocyclic compound featuring a pyrazole ring and an amino group, holding significant interest in medicinal chemistry because of its unique structural characteristics and potential biological activities. The compound has a molecular formula of C8H14N4O and a molecular weight of 182.22 g/mol. The compound exhibits tautomeric behavior, which influences its reactivity and properties.

    Biological Activities

    The biological activity of this compound is mainly because of its capacity to engage with multiple enzymes and receptors. The compound's structure enables it to interact with cancer cell receptors, which can inhibit tumor growth and proliferation.

    Enzyme Inhibition
    The compound has demonstrated encouraging outcomes in impeding particular enzymes implicated in metabolic pathways. Studies suggest it can inhibit DapE (diaminopimelate epimerase) activity, which is vital for bacterial viability, displaying an IC50 value of approximately 22.4 µM.

    Neuroprotective Properties
    Certain pyrazole derivatives have been researched for their neuroprotective benefits, positioning them as viable contenders for addressing neurological conditions.

    Anticancer Activity
    Pyrazole derivatives are being investigated for their anticancer capabilities .

    Case Studies

    Study 1: Enzyme Interaction
    A study focusing on the interaction of this compound with bacterial enzymes revealed considerable inhibition rates, signifying its potential as an antibacterial agent.

    Study 2: Cancer Cell Proliferation
    In vitro tests illustrated that the compound could diminish the proliferation of prostate cancer cell lines by functioning as an androgen receptor antagonist, akin to other pyrazole derivatives.

    Mechanism of Action

    • The exact mechanism of action for this compound is context-dependent.
    • It may interact with specific molecular targets (e.g., enzymes, receptors) or participate in metabolic pathways.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Analogs and Substitution Patterns

    Key structural analogs and their distinguishing features are summarized below:

    Compound Name Core Structure Substituent Molecular Formula Key Structural Features Reference
    2-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide Propanamide 1-Ethyl-1H-pyrazol-4-yl C₉H₁₆N₄O Pyrazole core with ethyl group; amide for H-bonding.
    2-Amino-3-(indol-4-yl)propanamide (157) Propanamide Indol-4-yl C₁₁H₁₃N₃O Indole substituent (aromatic, planar); potential serotonin receptor interactions.
    4-({[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid (EN300-265715) Benzoic acid Pyrazolylmethylamino C₁₄H₁₈ClN₃O₂ Benzoic acid enhances solubility; pyrazole-ethyl for lipophilicity.
    2-[2-Amino-3-(methylsulfanyl)propanamido]propanoic acid Propanamide Methylsulfanyl C₇H₁₄N₂O₃S Sulfur-containing side chain; potential redox activity.
    2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran-dicarbonitrile Hydroxy-amino-pyrazole C₁₆H₁₂N₆O₂ Polar cyano groups; pyrazole-hydroxyl for metal coordination.

    Hypothesized Property Comparisons

    • Lipophilicity : The ethyl-pyrazole group in the target compound likely confers moderate lipophilicity, whereas the indole analog (157) may exhibit higher aromaticity and π-π stacking.
    • Solubility : The benzoic acid derivative (EN300-265715) is more water-soluble at physiological pH due to its ionizable carboxyl group .
    • Bioactivity : Indole derivatives (e.g., compound 157) may target neurotransmitter receptors, while pyrazole-propanamides could modulate kinase or protease activity .

    Biological Activity

    2-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme interactions, receptor modulation, and therapeutic applications.

    Chemical Structure

    The compound's molecular formula is C8H13N3O2C_8H_{13}N_3O_2, and it features an amino group, a carboxylic acid, and a pyrazole ring. Its specific stereochemistry plays a crucial role in its biological interactions.

    The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it modulates receptor activity, acting as either an agonist or antagonist in various signaling pathways.

    Biological Activities

    Research has highlighted several biological activities associated with this compound:

    1. Enzyme Inhibition:

    • The compound has shown promising results in inhibiting specific enzymes involved in metabolic pathways. For instance, studies indicate that it can inhibit the activity of DapE (diaminopimelate epimerase), which is essential for bacterial viability, demonstrating an IC50 value of approximately 22.4 µM .

    2. Neuroprotective Properties:

    • Similar pyrazole derivatives have been investigated for their neuroprotective effects, making them potential candidates for treating neurological disorders.

    3. Anticancer Activity:

    • Pyrazole derivatives are being explored for their anticancer properties. The compound's structure allows it to interact with cancer cell receptors, potentially inhibiting tumor growth and proliferation .

    Case Studies

    Several studies have documented the biological activities of this compound:

    Study 1: Enzyme Interaction

    • A study focused on the interaction of this compound with bacterial enzymes showed significant inhibition rates, indicating its potential as an antibacterial agent .

    Study 2: Cancer Cell Proliferation

    • In vitro assays demonstrated that the compound could reduce the proliferation of prostate cancer cell lines by acting as an androgen receptor antagonist, similar to other pyrazole derivatives .

    Data Table: Biological Activity Overview

    Activity TypeTargetIC50 Value (µM)Reference
    Enzyme InhibitionDapE22.4
    Cancer Cell ProliferationProstate Cancer CellsNot specified
    Neuroprotective EffectsVarious TargetsNot specified

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.